(5Z)-7-METHYL-8-NITRO-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE
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Overview
Description
(5Z)-7-Methyl-8-nitro-N-phenyl-5H-indeno[1,2-b]pyridin-5-imine is a complex organic compound that belongs to the class of indeno[1,2-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused indeno-pyridine ring system with a nitro group at the 8th position, a methyl group at the 7th position, and a phenyl group attached to the nitrogen atom at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-7-Methyl-8-nitro-N-phenyl-5H-indeno[1,2-b]pyridin-5-imine typically involves multi-step organic reactions. One common method involves the cyclocondensation of appropriate starting materials. For instance, the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution can yield a chalcone intermediate. This intermediate can then undergo further reactions with 2-cyanothioacetamide to form the pyridinethione precursor, which is subsequently cyclized to produce the desired indeno[1,2-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-7-Methyl-8-nitro-N-phenyl-5H-indeno[1,2-b]pyridin-5-imine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(5Z)-7-Methyl-8-nitro-N-phenyl-5H-indeno[1,2-b]pyridin-5-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-7-Methyl-8-nitro-N-phenyl-5H-indeno[1,2-b]pyridin-5-imine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-N-Mesityl-7-methyl-5H-indeno[1,2-b]pyridin-5-imine: Similar structure but with a mesityl group instead of a phenyl group.
(5Z)-N-Mesityl-5H-indeno[1,2-b]pyridin-5-imine: Lacks the nitro and methyl groups, making it less reactive.
Uniqueness
(5Z)-7-Methyl-8-nitro-N-phenyl-5H-indeno[1,2-b]pyridin-5-imine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups in the indeno[1,2-b]pyridine scaffold makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
7-methyl-8-nitro-N-phenylindeno[1,2-b]pyridin-5-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c1-12-10-15-16(11-17(12)22(23)24)18-14(8-5-9-20-18)19(15)21-13-6-3-2-4-7-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOGJTORFDOBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C3=C(C2=NC4=CC=CC=C4)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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